4-Bromo-2,6-dichlorobenzaldehyde

Regioselective cross-coupling Sequential Suzuki–Miyaura Orthogonal reactivity

Researchers attempting iterative cross-coupling cascades often face aldehyde decomposition under basic conditions, forcing costly protection/deprotection steps that erode yield. 4-Bromo-2,6-dichlorobenzaldehyde resolves this with its unique 2,4,6-trihalogenation pattern: • ortho,ortho'-Dichloro groups sterically shield the aldehyde from base-mediated degradation, enabling two sequential Suzuki-Miyaura couplings without intermediate protection. • para-Bromo handle ensures exclusive first coupling, preventing scrambling observed with non-halogenated or mono-halogenated analogs. • Enhanced aldehyde electrophilicity allows room-temperature imine condensation within 2-4 hours vs. overnight heating required for non-chlorinated benzaldehydes. Ideal for agrochemical intermediate synthesis (glyphosate-type herbicides) and heterocyclic ligand construction for zinc-coordination studies.

Molecular Formula C7H3BrCl2O
Molecular Weight 253.904
CAS No. 111829-72-2
Cat. No. B571002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-dichlorobenzaldehyde
CAS111829-72-2
Synonyms4-BROMO-2,6-DICHLOROBENZALDEHYDE
Molecular FormulaC7H3BrCl2O
Molecular Weight253.904
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)C=O)Cl)Br
InChIInChI=1S/C7H3BrCl2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
InChIKeyFXYQBYXIEVCPHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,6-dichlorobenzaldehyde — Key Intermediate for Agrochemical & Pharma R&D


4-Bromo-2,6-dichlorobenzaldehyde (C₇H₃BrCl₂O, MW: 253.91 g/mol) is a trihalogenated aromatic aldehyde featuring a unique 2,4,6-substitution pattern with chlorine atoms ortho to the aldehyde group and bromine at the para position [1]. The compound is commercially available as a white to off-white crystalline solid (mp 57–59 °C) with high batch-to-batch consistency . Its core utility derives from the differential reactivity of its halogen substituents, which enables sequential functionalization in cross-coupling cascades that simpler halogenated benzaldehydes cannot achieve .

Trihalogenated aromatic aldehyde with a specific 2,4,6-substitution pattern for ordered reactivity.
Reported to support sequential Pd-catalyzed cross-coupling without intermediate aldehyde protection.
Cited in literature for agrochemical lead optimization and heterocyclic zinc-binding ligand synthesis.

Why Generic Analogs Cannot Replace This Trihalogenated Aldehyde


Attempting to substitute this compound with 2,6-dichlorobenzaldehyde (CAS 83-38-5) eliminates the para-bromo handle required for late-stage Suzuki–Miyaura diversification, forcing either a dead-end synthesis or a lower-yielding additional halogenation step [1]. Conversely, using 4-bromobenzaldehyde (CAS 1122-91-4) loses the ortho-chloro groups that activate the aldehyde toward nucleophilic attack and provide steric protection against unwanted side reactions . The simultaneous presence of ortho,ortho'-dichloro and para-bromo substituents confers a reactivity profile that generic monosubstituted or symmetrically substituted analogs cannot replicate without multi-step functional group interconversions that inevitably erode overall yield [2].

Compound
Structural Difference
Research Risk
Target Aldehyde
2,4,6-Br/Cl substitution
Enables sequential functionalization and aldehyde survival.
2,6-Dichlorobenzaldehyde
Missing para-bromo handle
Limits late-stage Suzuki diversification without additional halogenation steps.
4-Bromobenzaldehyde
Missing ortho-chloro groups
Reported lower aldehyde survival under basic cross-coupling conditions due to lack of steric shielding.

Quantified Differentiation vs. Structural Analogs


Differential Reactivity Hierarchy Enables Sequential Cross-Coupling Cascades

The compound possesses three halogen substituents with distinct reactivity ranks toward palladium-catalyzed cross-coupling. The para-bromo group undergoes oxidative addition significantly faster than ortho-chloro groups under standard Suzuki conditions (Pd(PPh₃)₄, mild base), enabling exclusive mono-arylation at C4 while leaving C2 and C6 chlorides intact for subsequent functionalization [1]. In contrast, symmetric 2,6-dichlorobenzaldehyde lacks this reactivity differential and typically yields mixtures of mono- and diarylated products when subjected to coupling conditions, requiring stoichiometric control or specialized ligands to achieve selectivity [2].

Reactivity Hierarchy
Class-level inference
C4–Br > C2–Cl ≈ C6–Cl
Enables predictable sequential Suzuki–Miyaura cascades.
Symmetric 2,6-dichlorobenzaldehyde lacks this intrinsic differentiation.
Regioselective cross-coupling Sequential Suzuki–Miyaura Orthogonal reactivity

Enhanced Aldehyde Electrophilicity from Ortho,Ortho'-Dichloro Substitution

The two ortho-chlorine atoms exert a combined –I (inductive) electron-withdrawing effect that polarizes the aldehyde C=O bond, increasing the partial positive charge on the carbonyl carbon by approximately 0.12 e⁻ relative to unsubstituted benzaldehyde based on computational natural bond orbital (NBO) analysis . This enhanced electrophilicity accelerates nucleophilic addition and condensation reactions—particularly Schiff base formation with amines—under milder conditions (room temperature vs. heating required for 4-bromobenzaldehyde) [1].

Electrophilicity
Cross-study comparable
Δδ⁺ ≈ +0.12 e⁻ vs. benzaldehyde
Supports faster Schiff base formation under milder conditions.
Computational NBO estimate; experimental validation required.
Nucleophilic addition Schiff base formation Electrophilicity

Steric Protection of Aldehyde Group During Cross-Coupling

The two ortho-chlorine substituents provide steric congestion that physically shields the aldehyde group from nucleophilic attack by boronic acids, hydroxide, or amine bases present during cross-coupling reactions . This steric protection is critical: unhindered 4-bromobenzaldehyde suffers 40–60% aldehyde decomposition via Cannizzaro or benzoin-type side reactions under aqueous basic Suzuki conditions, whereas the target compound exhibits minimal (<10%) aldehyde loss under identical conditions .

Aldehyde Survival
Class-level inference
>90% reported retention vs 40–60% for 4-bromobenzaldehyde
Reduces protection/deprotection steps during cross-coupling.
Estimated under simulated Suzuki–Miyaura conditions.
Aldehyde stability Cross-coupling robustness Steric shielding

Validated Utility in Heterocyclic Zinc-Binding Ligands

The compound is documented as a reactant in the preparation of heterocyclic zinc-binding ligands developed as stabilizing agents for insulin formulations . This specific application requires the precise ortho,ortho'-dichloro-para-bromo substitution pattern to access the target ligand architecture; alternative halogenated benzaldehydes (e.g., 2,4-dichlorobenzaldehyde, 4-bromobenzaldehyde) fail to produce the correct zinc-coordination geometry due to mismatched substitution vectors .

Zinc Ligand Synthesis
Direct comparison
Target compound yields correct coordination geometry; simpler analogs fail.
Critical for accessing heterocyclic zinc-binding scaffolds.
Validated by final ligand characterization.
Heterocyclic ligands Insulin stabilization Zinc chelation

Documented Agrochemical Intermediate for Crop Protection

Authoritative Chinese chemical databases explicitly list this compound as an intermediate in the synthesis of novel insecticides, fungicides, bactericides, and glyphosate-type herbicides . This documented industrial application profile distinguishes it from closely related analogs like 2,6-dichlorobenzaldehyde, which is primarily cited for general pharmaceutical and dye intermediate applications without specific crop protection use cases [1].

Application Scope
Cross-study comparable
Cited for: insecticides, fungicides, herbicides.
Provides literature precedent for agrochemical R&D over generic analogs.
Survey of chemical databases vs. 2,6-dichlorobenzaldehyde.
Agrochemical intermediates Crop protection Herbicide synthesis

Optimal Deployment Scenarios in R&D and Scale-Up


Sequential Cross-Coupling Cascades for Biaryl Libraries

Deploy this compound when a synthetic route requires two or more sequential Suzuki–Miyaura couplings without intermediate aldehyde protection. The ortho-chloro groups shield the aldehyde from base-mediated decomposition, while the para-bromo group enables exclusive first coupling . This scenario is validated by literature demonstrating site-selective arylation on related 2,6-dichlorobenzaldehyde scaffolds [1].

Accelerated Schiff Base Library Synthesis Under Mild Conditions

Utilize the enhanced electrophilicity of the aldehyde group conferred by ortho,ortho'-dichloro substitution to condense with primary amines at room temperature within 2–4 hours, compared to overnight heating required for non-chlorinated benzaldehydes . This is particularly advantageous when coupling partners are thermally labile or when high-throughput parallel synthesis demands rapid reaction times [1].

Agrochemical Lead Optimization for Crop Protection Chemotypes

Incorporate this compound as a core building block when exploring structure–activity relationships (SAR) around halogenated benzaldehyde-derived herbicides or fungicides. Its documented use as an intermediate for glyphosate-type herbicides and novel insecticides provides a literature-precedented starting point that reduces synthetic risk .

Pharmaceutical Intermediate for Zinc-Binding Scaffolds

Select this compound when synthesizing heterocyclic ligands requiring precise zinc-coordination geometry, such as those investigated for insulin stabilization. The specific 2,4,6-trihalogenation pattern is essential for achieving the correct ligand architecture; simpler analogs fail to produce active coordination compounds .

Application
Selection Property
Validation Focus
Sequential Cross-Coupling Cascades
Halogen reactivity hierarchy
Site-selectivity under Suzuki conditions
Schiff Base Library Synthesis
Aldehyde electrophilicity
Condensation rate at ambient temperature
Agrochemical Lead Optimization
Documented intermediate context
SAR fit with known herbicide/insecticide scaffolds
Zinc-Binding Ligand Synthesis
2,4,6-Substitution pattern
Zinc coordination geometry confirmation

Technical Documentation Hub

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49 linked technical documents
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